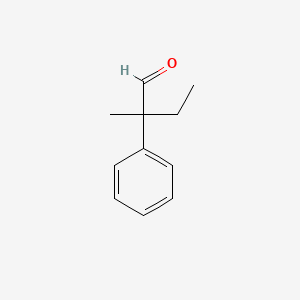

2-Methyl-2-phenylbutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-2-phenylbutanal |

InChI |

InChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

InChI Key |

KBFGOKRNYRGJCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-2-phenylbutanal CAS number and properties

An In-depth Technical Guide to 2-Methyl-2-phenylbutanal

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aldehyde of interest in organic synthesis and potentially in materials science and pharmacology. This document consolidates available data on its chemical identity, physicochemical properties, and safety considerations. Due to a lack of extensive published research on this specific molecule, this guide also presents a proposed synthetic route and discusses expected analytical characterizations based on its structure. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical Identity

This compound is an organic compound characterized by a butyraldehyde (B50154) backbone substituted with a methyl and a phenyl group at the alpha position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4370-86-9[1] |

| Molecular Formula | C₁₁H₁₄O[2] |

| Synonyms | 2-Phenyl-2-methylbutanal, 2-methyl-2-phenylbutyraldehyde[2] |

| InChI | InChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3[2] |

| InChIKey | KBFGOKRNYRGJCI-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCC(C)(C=O)C1=CC=CC=C1[2] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. These values are computationally derived and serve as estimations.[2]

| Property | Value |

| Molecular Weight | 162.23 g/mol [2] |

| XLogP3 | 2.6[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Rotatable Bond Count | 2[2] |

| Exact Mass | 162.104465066 Da[2] |

| Topological Polar Surface Area | 17.1 Ų[2] |

| Heavy Atom Count | 12[2] |

| Complexity | 147[2] |

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Methyl-2-phenylbutan-1-ol:

A potential route to the precursor alcohol involves the Grignard reaction between ethyl magnesium bromide and 2-phenylpropanal (B145474).

-

Reaction: 2-phenylpropanal + CH₃CH₂MgBr → 2-methyl-2-phenylbutan-1-ol

-

Procedure:

-

Prepare the Grignard reagent by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard solution in an ice bath and add a solution of 2-phenylpropanal in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-2-phenylbutan-1-ol.

-

Purify the alcohol by column chromatography or distillation.

-

Proposed Oxidation to this compound:

The synthesized 2-methyl-2-phenylbutan-1-ol can be oxidized to the target aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

-

Reaction: 2-methyl-2-phenylbutan-1-ol + PCC → this compound

-

Procedure:

-

Suspend pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) in a flask equipped with a stirrer.

-

Add a solution of 2-methyl-2-phenylbutan-1-ol in dichloromethane to the PCC suspension.

-

Stir the mixture at room temperature for a few hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the aldehyde by column chromatography.

-

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound are not available in public databases. However, the expected spectral characteristics can be predicted based on its structure:

-

¹H NMR:

-

A singlet for the aldehydic proton (CHO) around δ 9-10 ppm.

-

Multiplets for the aromatic protons of the phenyl group in the range of δ 7.2-7.5 ppm.

-

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.

-

A singlet for the methyl protons (-CH₃) directly attached to the chiral center.

-

A triplet for the terminal methyl protons of the ethyl group.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) in the range of δ 190-205 ppm.

-

Signals for the aromatic carbons between δ 125-145 ppm.

-

A signal for the quaternary carbon.

-

Signals for the aliphatic carbons of the methyl and ethyl groups.

-

-

IR Spectroscopy:

-

A strong C=O stretching band for the aldehyde at approximately 1725 cm⁻¹.

-

C-H stretching bands for the aldehydic proton around 2720 and 2820 cm⁻¹.

-

Aromatic C-H and C=C stretching bands.

-

Aliphatic C-H stretching bands.

-

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to investigate its potential pharmacological or toxicological effects.

Safety and Handling

| Hazard Category | Precautionary Statements |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Ground/bond container and receiving equipment.[3][4][5] |

| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[3][4][6] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] |

| First Aid | IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

| Storage | Store in a well-ventilated place. Keep cool. Store locked up.[3][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Disclaimer: This safety information is based on related compounds and should be used as a general guideline. A comprehensive risk assessment should be conducted before handling this compound.

References

An In-depth Technical Guide to 2-Methyl-2-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-Methyl-2-phenylbutanal is limited. This guide summarizes the existing computational data and provides a scientifically plausible, though not experimentally verified, synthesis protocol. All quantitative data presented herein are computationally derived unless otherwise specified and should be treated as estimates.

Core Physicochemical Properties

This compound, with the molecular formula C₁₁H₁₄O, is an aldehyde characterized by a quaternary carbon at the alpha position, substituted with both a methyl and a phenyl group.[1] Due to a scarcity of experimental data, the following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These values provide a foundational understanding of the compound's likely physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4370-86-9 | BLD Pharm[2] |

| XLogP3 (Predicted) | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 162.104465066 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Complexity | 147 | PubChem[1] |

Table 1: Computed Physicochemical Properties of this compound.

Proposed Synthesis and Experimental Protocols

Overall Synthetic Scheme

The proposed synthesis involves a three-step process starting from phenylacetonitrile (B145931):

-

Ethylation of Phenylacetonitrile: Introduction of an ethyl group at the alpha position.

-

Methylation of 2-Phenylbutyronitrile: Introduction of a methyl group to the already substituted alpha position, creating the quaternary carbon center.

-

Reduction of 2-Methyl-2-phenylbutanenitrile (B8735662): Conversion of the nitrile group to an aldehyde using a reducing agent.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Phenylbutyronitrile

This procedure is adapted from a well-established method for the phase-transfer catalyzed alkylation of phenylacetonitrile.[3]

-

Materials:

-

Phenylacetonitrile

-

Ethyl bromide

-

50% aqueous sodium hydroxide (B78521) solution

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Benzene (B151609) (or a less hazardous solvent like toluene)

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

-

While stirring vigorously, add ethyl bromide dropwise, maintaining the reaction temperature between 28-35°C, using a cold-water bath for cooling if necessary.

-

After the addition is complete, continue stirring for 2 hours.

-

The reaction mixture is then worked up by adding water and extracting the product with benzene or toluene (B28343).

-

The organic layer is washed sequentially with water, dilute hydrochloric acid, and again with water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-phenylbutyronitrile.[3]

-

Step 2: Synthesis of 2-Methyl-2-phenylbutanenitrile

This step involves the alkylation of the intermediate, 2-phenylbutyronitrile, with a methylating agent.

-

Materials:

-

2-Phenylbutyronitrile

-

Sodium amide (or another strong base like LDA)

-

Methyl iodide

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbutyronitrile in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath and slowly add sodium amide.

-

Allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.

-

Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

-

After the addition, allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

After solvent removal, purify the crude product by vacuum distillation or column chromatography to obtain 2-methyl-2-phenylbutanenitrile.

-

Step 3: Reduction of 2-Methyl-2-phenylbutanenitrile to this compound

The final step is the partial reduction of the nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation.

-

Materials:

-

2-Methyl-2-phenylbutanenitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexane)

-

Anhydrous toluene or dichloromethane

-

Methanol

-

Aqueous Rochelle's salt solution or dilute sulfuric acid

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-2-phenylbutanenitrile in anhydrous toluene or dichloromethane.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at this temperature for a few hours, monitoring the progress by TLC.

-

Quench the reaction at -78°C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt or dilute sulfuric acid to hydrolyze the intermediate imine.

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

After solvent evaporation, purify the resulting this compound by column chromatography or vacuum distillation.

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

A proposed synthetic route for this compound.

References

An In-depth Technical Guide on the Structural Elucidation and Characterization of 2-Methyl-2-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-methyl-2-phenylbutanal. Due to the limited availability of direct experimental data for this specific compound, this document leverages computational data and information from structurally related analogs to present a thorough profile. This guide includes computed physicochemical properties, proposed synthetic routes based on established organic chemistry principles, and predicted spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity, and detailed hypothetical experimental protocols are provided. Logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is an organic compound with the molecular formula C₁₁H₁₄O.[1] Its structure features a quaternary carbon center attached to a methyl group, an ethyl group, a phenyl group, and an aldehyde functional group. This unique arrangement suggests potential applications in fragrance, organic synthesis, and as a building block for more complex molecules. This guide aims to consolidate the available information and provide a predictive framework for its scientific exploration.

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are available through public chemical databases. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | PubChem[1] |

| InChIKey | KBFGOKRNYRGJCI-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(C)(C=O)C1=CC=CC=C1 | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 162.104465066 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Methyl-2-phenylbutan-1-ol

A potential route to the precursor alcohol, 2-methyl-2-phenylbutan-1-ol, could involve the Grignard reaction between a suitable Grignard reagent and an epoxide, or the reaction of an organolithium compound with an appropriate carbonyl compound.

Oxidation to this compound

The final step would be the oxidation of the primary alcohol to the aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Hypothetical Experimental Protocol: Oxidation of 2-Methyl-2-phenylbutan-1-ol

-

Reagents and Materials:

-

2-Methyl-2-phenylbutan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus

-

-

Procedure:

-

Dissolve 2-methyl-2-phenylbutan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC or DMP in small portions to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the organic layer sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain pure this compound.

-

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Although experimental data is not available, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons of the phenyl group (around 7-8 ppm), the methylene (B1212753) protons of the ethyl group, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde (around 200 ppm). Other signals would correspond to the quaternary carbon, the carbons of the phenyl ring, and the carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (162.23 g/mol ).[1] Characteristic fragmentation patterns would likely involve the loss of the aldehyde group and cleavage at the quaternary carbon.

Caption: Workflow for the structural elucidation of a target compound.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding any specific signaling pathways or biological activities associated with this compound. Further research would be required to investigate its potential pharmacological or toxicological effects.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a foundational understanding of its properties and characterization based on computational data and established chemical principles. The proposed synthetic routes and predicted spectroscopic data offer a starting point for researchers interested in synthesizing and studying this compound. Future experimental work is necessary to validate these predictions and to explore the potential applications of this compound in various scientific fields.

References

Spectroscopic Profile of 2-Methyl-2-phenylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-2-phenylbutanal (C₁₁H₁₄O, Molecular Weight: 162.23 g/mol ).[1] Due to a lack of readily available experimental spectra in public databases, this document focuses on predicted data based on the compound's chemical structure. The information herein serves as a reference for the anticipated spectral characteristics and provides standardized protocols for experimental data acquisition.

Predicted Spectroscopic Data

The following sections and tables outline the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. The predicted ¹H and ¹³C NMR data are based on the chemical environment of the nuclei within this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~7.2 - 7.4 | Multiplet (m) | 5H | Aromatic (C₆H₅) |

| ~1.8 - 2.0 | Quartet (q) | 2H | Methylene (-CH₂) |

| ~1.4 | Singlet (s) | 3H | Methyl (-CH₃) |

| ~0.9 | Triplet (t) | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Aldehyde Carbonyl (C=O) |

| ~140 | Aromatic Quaternary Carbon |

| ~128 - 129 | Aromatic CH |

| ~55 | Quaternary Carbon (C-CH₃) |

| ~30 | Methylene (-CH₂) |

| ~20 | Methyl (-CH₃) |

| ~8 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970, ~2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~2720, ~2820 | Medium (often weak) | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1495, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~760, ~700 | Strong | C-H bend (aromatic, monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Possible Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 133 | [M - CHO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Place the NMR tube into the spectrometer probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled single-pulse experiment. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing : Perform a Fourier transform on the Free Induction Decay (FID). Apply phase and baseline corrections. Reference the chemical shifts to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small drop of neat liquid this compound directly onto the ATR crystal. For transmission IR, prepare a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum : Record a background spectrum of the empty ATR crystal or salt plates to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Acquire the IR spectrum of the sample. The instrument will pass a beam of infrared radiation through the sample and measure the absorption at different wavenumbers.

-

Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization : Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for this type of molecule.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-2-phenylbutanal: A Technical Guide

For Immediate Release

This in-depth technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Methyl-2-phenylbutanal. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive theoretical framework for the spectral characteristics of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the different proton environments in the molecule. The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Aromatic protons will resonate in their characteristic region, while the aliphatic protons of the ethyl and methyl groups will appear at higher field.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aldehyde-H | 9.5 - 10.0 | Singlet (s) | 1H |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | Multiplet (m) | 5H |

| Methylene-H (-CH₂-) | 1.8 - 2.2 | Quartet (q) | 2H |

| Methyl-H (on quaternary C) | 1.4 - 1.6 | Singlet (s) | 3H |

| Methyl-H (-CH₃ of ethyl) | 0.8 - 1.2 | Triplet (t) | 3H |

The aldehydic proton appears as a singlet as it has no adjacent protons to couple with.[1][2] The protons on the phenyl ring will likely appear as a complex multiplet due to overlapping signals.[3] The methylene (B1212753) protons of the ethyl group are predicted to be a quartet due to coupling with the adjacent methyl group, which in turn will appear as a triplet. The methyl group attached to the quaternary carbon will be a singlet.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom in this compound. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.[4][5] The aromatic carbons will appear in the typical range of 125-150 ppm.[6] The quaternary carbon, having no attached protons, may exhibit a weaker signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 195 - 205 |

| Phenyl C (quaternary) | 138 - 142 |

| Phenyl CH (ortho, meta, para) | 125 - 130 |

| Quaternary C (alpha to C=O) | 50 - 55 |

| Methylene C (-CH₂-) | 30 - 35 |

| Methyl C (on quaternary C) | 20 - 25 |

| Methyl C (-CH₃ of ethyl) | 8 - 12 |

Molecular Structure and Predicted NMR Shifts

Caption: Molecular structure of this compound with predicted NMR shifts.

Experimental Protocol

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

-

Longer acquisition times and a higher number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Data processing is similar to that for ¹H NMR.

This theoretical analysis provides a robust prediction for the ¹H and ¹³C NMR spectra of this compound, which can serve as a valuable reference for spectral assignment and structural confirmation in experimental settings.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-2-phenylbutanal. In the absence of a publicly available experimental mass spectrum for this specific compound, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to aid researchers in the identification and structural elucidation of this compound and related molecules.

Predicted Electron Ionization Fragmentation Pathways

Under typical electron ionization (EI) conditions (70 eV), this compound (molar mass: 162.23 g/mol ) is expected to form a molecular ion (M•+) at m/z 162, which will then undergo a series of fragmentation events. The fragmentation is primarily dictated by the stability of the resulting carbocations and neutral radicals. The presence of an aldehyde functional group, a quaternary benzylic carbon, and alkyl chains leads to several predictable cleavage patterns.

The principal fragmentation mechanisms anticipated for this compound are alpha-cleavage and rearrangements involving the phenyl group.

-

Alpha-Cleavage: This is a common fragmentation pathway for aldehydes and involves the cleavage of a bond adjacent to the carbonyl group.[1][2] For this compound, alpha-cleavage can occur in several ways, leading to the loss of the largest alkyl group as the most favorable pathway.

-

Loss of the Ethyl Radical (•C₂H₅): The most probable alpha-cleavage is the loss of the ethyl radical, leading to the formation of a highly stable acylium ion at m/z 133.

-

Loss of the Phenyl Radical (•C₆H₅): Cleavage of the bond between the quaternary carbon and the phenyl group would result in an acylium ion at m/z 85.

-

Loss of the Methyl Radical (•CH₃): Loss of a methyl radical would lead to an acylium ion at m/z 147.

-

Loss of the Formyl Radical (•CHO): Cleavage of the bond to the formyl group is also possible, resulting in a stable tertiary benzylic carbocation at m/z 133.[3]

-

-

Benzylic Cleavage and Rearrangement: The presence of the phenyl group often leads to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable, aromatic carbocation. This is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. The formation of the tropylium ion from the [M-CHO]⁺ fragment (m/z 133) can occur through rearrangement and loss of propene.

-

McLafferty Rearrangement: A McLafferty rearrangement is not expected for this compound as it lacks a gamma-hydrogen on a flexible alkyl chain.

Based on these principles, the base peak of the spectrum is predicted to be the tropylium ion at m/z 91, with a significant peak at m/z 133.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and their expected relative abundances.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 162 | Molecular Ion [C₁₁H₁₄O]•+ | [M]•+ | Low |

| 147 | [M - CH₃]⁺ | [M - Methyl]⁺ | Low |

| 133 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Acylium Ion or Tertiary Benzylic Carbocation | High |

| 105 | [C₈H₉]⁺ | Phenyl-C(CH₃)₂⁺ | Medium |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Very High (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl Ion | Medium |

| 57 | [C₄H₉]⁺ | tert-Butyl Cation | Medium |

| 29 | [CHO]⁺ | Formyl Cation | Medium |

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI fragmentation pathways of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of this and similar aromatic aldehydes.[4][5]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of the analyte (if available) in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if in a matrix): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase microextraction (SPME) would be necessary. For SPME, expose a suitable fiber to the sample headspace for a defined period before injection.[6][7]

Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC System or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[6]

-

Inlet: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).[4]

-

Ionization Energy: 70 eV.[4]

-

Ion Source Temperature: 230 °C.[4]

-

Quadrupole Temperature: 150 °C.[4]

-

Mass Range: Scan from m/z 40 to 400.[4]

-

Solvent Delay: 3 minutes.

-

Data Acquisition: Full scan mode.

Data Analysis

-

Peak Identification: The retention time of the analyte peak in the total ion chromatogram (TIC) is used for initial identification.

-

Mass Spectrum Analysis: The mass spectrum of the identified peak is extracted and compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) and the predicted fragmentation pattern outlined in this guide.

-

Quantification: If quantitative analysis is required, it is typically performed using an internal standard and by constructing a calibration curve from the working standard solutions.

This guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns.

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. dem.ri.gov [dem.ri.gov]

- 6. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

IUPAC nomenclature and synonyms for 2-Methyl-2-phenylbutanal

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-2-phenylbutanal, including its nomenclature, physicochemical properties, and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Synonyms

The compound with the chemical formula C₁₁H₁₄O is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound [1].

This name is derived from the following structural features:

-

Butanal: The base name indicates a four-carbon aldehyde, where the aldehyde functional group (-CHO) is at position 1.

-

2-Methyl: A methyl group (-CH₃) is attached to the second carbon of the butanal chain.

-

2-Phenyl: A phenyl group (-C₆H₅) is also attached to the second carbon of the butanal chain.

Commonly used synonyms for this compound include:

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These values are computationally derived and provide an estimation of the compound's characteristics[1].

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 162.1045 g/mol | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 147 | PubChem[1] |

Proposed Synthetic Pathway

-

Grignard Reaction: Formation of the tertiary alcohol, 2-methyl-2-phenylbutan-1-ol, via the reaction of a Grignard reagent with an appropriate ester.

-

Oxidation: Subsequent oxidation of the primary alcohol to the corresponding aldehyde, this compound.

Stage 1: Synthesis of 2-Methyl-2-phenylbutan-1-ol (Proposed)

This stage involves the reaction of ethyl 2-phenylbutanoate (B8525191) with methylmagnesium bromide. The Grignard reagent will add twice to the ester to form the tertiary alcohol.

Reaction: Ethyl 2-phenylbutanoate + 2 CH₃MgBr → 2-Methyl-2-phenylbutan-1-ol

Experimental Protocol (Proposed):

-

Materials:

-

Ethyl 2-phenylbutanoate

-

Methylmagnesium bromide (in a suitable solvent like diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of ethyl 2-phenylbutanoate in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of methylmagnesium bromide from the dropping funnel to the stirred solution of the ester.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 2-methyl-2-phenylbutan-1-ol.

-

Purify the crude product by flash column chromatography or distillation.

-

Stage 2: Oxidation to this compound (Proposed)

The selective oxidation of the primary alcohol, 2-methyl-2-phenylbutan-1-ol, to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable methods.

Reaction: 2-Methyl-2-phenylbutan-1-ol + Mild Oxidizing Agent → this compound

Experimental Protocol using Pyridinium Chlorochromate (PCC) (Proposed):

-

Materials:

-

2-Methyl-2-phenylbutan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

To this stirred suspension, add a solution of 2-methyl-2-phenylbutan-1-ol in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be further purified by flash column chromatography.

-

Spectroscopic Data (Anticipated)

-

¹H NMR:

-

A singlet for the aldehydic proton (~9-10 ppm).

-

Multiplets for the aromatic protons of the phenyl group (~7.2-7.4 ppm).

-

A quartet for the methylene (B1212753) protons of the ethyl group.

-

A singlet for the methyl protons directly attached to the chiral center.

-

A triplet for the terminal methyl protons of the ethyl group.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon (~200 ppm).

-

Signals for the aromatic carbons.

-

Signals for the quaternary carbon and the other aliphatic carbons.

-

-

IR Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde (~1725 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations for the aromatic ring.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 162.23 g/mol .

-

Characteristic fragmentation patterns, including the loss of the aldehyde group and cleavage of the alkyl chain.

-

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

References

The Multifaceted Biological Potential of α-Substituted Phenyl Aldehydes: A Technical Guide for Drug Discovery

Abstract

α-Substituted phenyl aldehydes, a class of organic compounds characterized by a phenyl ring and an aldehyde group with a substitution at the alpha position, have emerged as a promising scaffold in drug discovery. This technical guide provides a comprehensive overview of their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. We delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration and exploitation of these versatile molecules.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical sciences. Natural products and their synthetic derivatives have historically been a rich source of bioactive compounds. Among these, cinnamaldehyde (B126680), the primary constituent of cinnamon oil, and its α-substituted analogs have garnered significant attention due to their broad spectrum of biological activities. The presence of the α,β-unsaturated aldehyde moiety is a key structural feature that contributes to their reactivity and biological effects, often acting as a Michael acceptor. This guide focuses on phenyl aldehydes with substitutions at the α-carbon, exploring how these modifications influence their biological potential.

Biological Activities and Mechanisms of Action

α-Substituted phenyl aldehydes exhibit a wide array of biological activities, making them attractive candidates for therapeutic development. The primary activities documented in the literature include antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Several α-substituted phenyl aldehydes have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.

-

α-Bromocinnamaldehyde has been shown to be effective against persistent forms of Escherichia coli.[1] It is capable of eradicating E. coli in both exponential and stationary phases of growth.[1] Its bactericidal mechanism is suggested to be independent of reactive oxygen species (ROS) generation.[1]

-

α-Methylcinnamaldehyde has displayed significant antibiofilm activity against Candida albicans, inhibiting its hyphal growth and cell aggregation.[2][3]

The primary mechanism of antimicrobial action is believed to be the disruption of microbial cell membranes. The electrophilic nature of the α,β-unsaturated aldehyde can react with nucleophilic residues in membrane proteins and other cellular components, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. α-Substituted phenyl aldehydes, particularly cinnamaldehyde, have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. The primary target identified is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response.

Cinnamaldehyde has been demonstrated to inhibit the activation of NF-κB.[4] This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] The proposed mechanism involves the inhibition of upstream kinases like IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.

Anticancer Activity

The potential of α-substituted phenyl aldehydes as anticancer agents is an area of active investigation. Their cytotoxic effects against various cancer cell lines have been reported.

-

Cinnamaldehyde itself has been found to be cytotoxic to several cancer cell lines, including leukemia and breast cancer cells.[5] The presence of the electrophilic Michael acceptor is thought to be a key contributor to its anticancer activity.[5]

-

Derivatives of coniferyl aldehyde , which possesses a cinnamaldehyde nucleus, have also shown considerable toxicity towards certain cancer cell lines.[5]

The mechanisms underlying their anticancer activity are multifaceted and may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various α-substituted phenyl aldehydes, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of α-Substituted Phenyl Aldehydes

| Compound | Microorganism | Activity Type | Value | Reference |

| α-Bromocinnamaldehyde | Escherichia coli (exponential phase) | Eradication Concentration | 200 µg/mL | [1] |

| α-Bromocinnamaldehyde | Escherichia coli (stationary phase) | Eradication Concentration | 400 µg/mL | [1] |

| α-Methylcinnamaldehyde | Candida albicans | Biofilm Inhibition | >90% at 50 µg/mL | [2][3] |

| α-Methylcinnamaldehyde | Candida albicans | MIC | ≥ 200 µg/mL | [2][3] |

| 4-Bromocinnamaldehyde | Caenorhabditis elegans | Anthelmintic Activity | Active at 20 µg/mL | [2] |

| 4-Chlorocinnamaldehyde | Caenorhabditis elegans | Anthelmintic Activity | Active at 20 µg/mL | [2] |

Table 2: Cytotoxic Activity of α-Substituted Phenyl Aldehydes

| Compound | Cell Line | Activity Type | Value (µM) | Reference |

| Cinnamaldehyde | A549 (lung carcinoma) | IC50 | 58.8 | [6] |

| Cinnamaldehyde | U87MG (glioblastoma) | IC50 | 11.6 µg/mL | |

| Coniferyl Aldehyde Derivative (ABMM-6) | H1299 (non-small cell lung cancer) | Cytotoxicity | Considerable | [5] |

| Coniferyl Aldehyde Derivative (ABMM-24) | H1299 (non-small cell lung cancer) | Cytotoxicity | Considerable | [5] |

| Coniferyl Aldehyde Derivative (ABMM-33) | H1299 (non-small cell lung cancer) | Cytotoxicity | Considerable | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of α-substituted phenyl aldehydes.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL)

-

Test compound stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the test compound in which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

96-well cell culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Visualizing Molecular Interactions: Signaling Pathways and Workflows

Understanding the molecular pathways affected by α-substituted phenyl aldehydes is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

References

- 1. marinebiology.pt [marinebiology.pt]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Synthetic Alchemist's Guide to 2-Alkyl-2-Aryl Aldehydes: A Comprehensive Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the architectural complexity of drug candidates often dictates their biological activity and pharmacokinetic profiles. Among the myriad of valuable structural motifs, 2-alkyl-2-aryl aldehydes stand out as versatile intermediates and key building blocks. Their α-quaternary stereocenter presents a unique synthetic challenge and a gateway to a diverse array of chiral molecules with significant potential in drug discovery. This technical guide provides an in-depth review of the core synthetic strategies for accessing these valuable compounds, detailed experimental protocols for key transformations, and an overview of their applications in the pharmaceutical sciences.

I. Enantioselective Synthesis of 2-Alkyl-2-Aryl Aldehydes: Core Methodologies

The construction of the sterically congested α-quaternary center in 2-alkyl-2-aryl aldehydes with high enantiopurity is a formidable task. Modern synthetic organic chemistry has risen to this challenge with the development of powerful catalytic asymmetric methodologies. This section details the seminal approaches, providing a comparative overview of their scope and limitations.

Palladium-Catalyzed Asymmetric α-Arylation of Aldehydes

Palladium catalysis has emerged as a robust tool for the formation of C(sp²)-C(sp³) bonds. The asymmetric α-arylation of aldehydes, particularly for the synthesis of α-aryl aldehydes, has been significantly advanced by the work of Buchwald and others. These methods typically involve the reaction of an aldehyde with an aryl halide in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand.

A notable advancement in this area is the development of improved protocols that are effective for a wide range of substrates, including electron-rich aryl bromides and less reactive aryl chlorides. The choice of ligand is critical for achieving high yields and enantioselectivities.[1][2][3][4][5][6] The utility of these methods has been demonstrated in the total synthesis of bioactive molecules, such as (±)-sporochnol.[1][2]

Table 1: Palladium-Catalyzed Asymmetric Intramolecular α-Arylation of Aldehydes

| Entry | Aldehyde Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |

| 1 | α-Methyl-2-bromobenzaldehyde | - | Pd(OAc)₂ / (R)-BINAP | Cs₂CO₃ | Toluene (B28343) | 85 | 92 | [5] |

| 2 | α-Ethyl-2-chlorobenzaldehyde | - | [Pd(allyl)Cl]₂ / t-Bu-PHOX | K₃PO₄ | Dioxane | 78 | 95 | [5] |

| 3 | α-Propyl-2-iodobenzaldehyde | - | Pd₂(dba)₃ / (S)-MeO-BIPHEP | NaOt-Bu | THF | 91 | 90 | [5] |

Data represents typical examples from the literature and may not be exhaustive.

Copper-Catalyzed Enantioselective Alkylation and Arylation

Copper-based catalytic systems offer a complementary and often more economical approach to the synthesis of chiral α-quaternary aldehydes. These methods can involve the use of organoboron reagents or other nucleophiles. A significant advantage of copper catalysis is its ability to tolerate a wide variety of functional groups.[7][8] Recent developments have focused on the use of chiral phosphine ligands to induce high levels of enantioselectivity in the allylation of formate (B1220265) esters to directly yield α-quaternary aldehydes.[8]

Table 2: Copper-Catalyzed Enantioselective Synthesis of α-Quaternary Aldehydes

| Entry | Electrophile | Nucleophile | Catalyst/Ligand | Additive | Solvent | Yield (%) | er | Reference |

| 1 | Methyl Formate | Allylboronate | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | - | THF | 85 | 95:5 | [7][8] |

| 2 | Acyl Carbonate | Crotylboronate | CuCl / (S)-BINAP | MeOH | Toluene | 76 | 92:8 | [7] |

| 3 | Methyl Formate | Cinnamylboronate | Cu(OTf)₂ / (R,R)-Ph-BPE | - | CH₂Cl₂ | 81 | 97:3 | [8] |

er = enantiomeric ratio

Organocatalytic Asymmetric α-Alkylation and α-Arylation

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral centers. Enamine and Singly Occupied Molecular Orbital (SOMO) catalysis are two powerful strategies that have been successfully applied to the α-functionalization of aldehydes.[3][9][10][11][12][13][14]

In enamine catalysis, a chiral secondary amine reacts with the aldehyde to form a nucleophilic enamine intermediate, which then reacts with an electrophile. SOMO catalysis involves the single-electron oxidation of this enamine to a highly reactive radical cation, which can then undergo enantioselective C-C bond formation. These methods have been particularly effective for intramolecular reactions to construct cyclic systems containing a 2-alkyl-2-aryl aldehyde moiety.

Table 3: Organocatalytic Asymmetric α-Functionalization of Aldehydes

| Entry | Aldehyde | Reagent | Catalyst | Type | Yield (%) | ee (%) | Reference |

| 1 | Pentanal | 2-Bromonitrobenzene | (S)-Proline | Enamine | 75 | 92 | [11] |

| 2 | Hexanal | Phenyliodonium difluoride | MacMillan Catalyst | SOMO | 88 | 95 | [3][10] |

| 3 | Octanal | α-Bromoacetonitrile | Imidazolidinone | Photoredox/Organo | 95 | 95 | [9][11][12] |

II. Experimental Protocols for Key Experiments

Providing detailed and reproducible experimental protocols is crucial for researchers aiming to apply these synthetic methods. This section offers step-by-step procedures for representative examples of the core methodologies discussed above.

General Procedure for Palladium-Catalyzed Asymmetric Intramolecular α-Arylation of an Aldehyde

Materials:

-

α-Alkyl-2-haloarylaldehyde (1.0 mmol)

-

Palladium acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

(R)-BINAP (0.03 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and (R)-BINAP (18.7 mg, 0.03 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.

-

Add the α-alkyl-2-haloarylaldehyde (1.0 mmol) and cesium carbonate (488 mg, 1.5 mmol).

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-alkyl-2-aryl aldehyde.[5]

General Procedure for Copper-Catalyzed Enantioselective Allylation of Methyl Formate

Materials:

-

Copper(I) acetate [Cu(OAc)] (0.05 mmol, 5 mol%)

-

(R)-DTBM-SEGPHOS (0.06 mmol, 6 mol%)

-

Allylboronate reagent (1.2 mmol)

-

Methyl formate (1.0 mmol)

-

Anhydrous THF (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried vial with Cu(OAc) (6.1 mg, 0.05 mmol) and (R)-DTBM-SEGPHOS (72.7 mg, 0.06 mmol).

-

Add anhydrous THF (2 mL) and stir the mixture for 30 minutes at room temperature to form the catalyst complex.

-

In a separate vial, dissolve the allylboronate reagent (1.2 mmol) in anhydrous THF (1 mL).

-

Cool the catalyst solution to 0 °C and add the solution of the allylboronate reagent.

-

Add methyl formate (60.1 mg, 1.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 12 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (5 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude aldehyde is often used immediately in the next step or can be purified by careful column chromatography on silica gel.[7][8]

III. Visualizing the Pathways: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is paramount for optimizing reactions and troubleshooting. The following diagrams, rendered in DOT language, illustrate key concepts in the synthesis of 2-alkyl-2-aryl aldehydes.

Catalytic Cycle of Palladium-Catalyzed α-Arylation

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of aldehydes.

Enamine Catalysis Activation of Aldehydes

Caption: General mechanism of enamine catalysis for aldehyde functionalization.

IV. Applications in Drug Discovery and Natural Product Synthesis

The 2-alkyl-2-aryl aldehyde motif is a valuable precursor to a wide range of biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the rapid diversification of molecular scaffolds.

-

Access to Chiral Carboxylic Acids, Alcohols, and Amines: The aldehyde can be readily oxidized to the corresponding carboxylic acid, reduced to the alcohol, or converted to an amine via reductive amination. These transformations provide access to a diverse set of chiral building blocks for drug synthesis.[8]

-

Synthesis of Bioactive Natural Products: Many natural products possess complex stereochemical architectures that include quaternary stereocenters. The enantioselective synthesis of 2-alkyl-2-aryl aldehydes provides a key strategic advantage in the total synthesis of such molecules. For instance, derivatives of these aldehydes have been utilized as key intermediates in the synthesis of lignans (B1203133) and other biologically active natural products.[9][11][12]

-

Scaffolds for Medicinal Chemistry: The rigid and well-defined three-dimensional structure imparted by the α-quaternary center can be advantageous for optimizing ligand-receptor interactions. Medicinal chemists can exploit this structural feature to design potent and selective inhibitors of enzymes or modulators of receptors. The aryl group can be tailored to interact with specific pockets in a binding site, while the alkyl group can be varied to fine-tune physicochemical properties such as lipophilicity and metabolic stability.[15][16]

V. Conclusion

The synthesis of 2-alkyl-2-aryl aldehydes, particularly in an enantioselective manner, has been a significant area of research in organic chemistry. The development of robust and versatile catalytic methods based on palladium, copper, and organocatalysis has provided the tools necessary to access these valuable chiral building blocks with high efficiency and stereocontrol. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to leverage these powerful synthetic strategies in their quest for novel therapeutics. The continued exploration of new catalytic systems and the application of these aldehydes in the synthesis of complex bioactive molecules will undoubtedly lead to further advancements in the field of medicinal chemistry.

References

- 1. Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes. | Semantic Scholar [semanticscholar.org]

- 2. An improved protocol for the Pd-catalyzed alpha-arylation of aldehydes with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides [organic-chemistry.org]

- 5. scite.ai [scite.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissertation or Thesis | Enantioselective Synthesis of Alpha-Quaternary Aldehydes Through Copper-Catalyzed Allyl Additions to Methylformate | ID: vm40z338w | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. Catalytic asymmetric α-alkylation of aldehydesvia a SN2′-type addition-elimination pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Enantioselective alpha-arylation of aldehydes via organo-SOMO catalysis. An ortho-selective arylation reaction based on an open-shell pathway. | Semantic Scholar [semanticscholar.org]

- 11. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Catalytic asymmetric intramolecular alpha-alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective Intramolecular Aldehyde α-Alkylation with Simple Olefins: Direct Access to Homo-Ene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. omicsonline.org [omicsonline.org]

- 16. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of Substituted Butyraldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted butyraldehydes, organic compounds featuring a four-carbon aldehyde backbone with various functional groups, represent a cornerstone of modern organic synthesis. Their discovery, rooted in the foundational explorations of aldehyde chemistry in the 19th century, has evolved into a sophisticated field of study. These versatile molecules serve as critical intermediates in the production of a wide array of fine chemicals, polymers, fragrances, and, most notably, pharmaceuticals. Their significance is exemplified by their role in the synthesis of the triptan class of anti-migraine drugs, highlighting the profound impact of these seemingly simple structures on human health. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of substituted butyraldehydes, tailored for professionals in research and drug development.

Historical Perspective

The journey of substituted butyraldehydes is intrinsically linked to the broader history of aldehyde chemistry. The initial isolation of aldehydes is credited to the German chemist Justus von Liebig in 1835 [1]. However, it was the pioneering work of French chemist Charles-Adolphe Wurtz in the mid-19th century on the aldol (B89426) reaction that opened the door to the synthesis of more complex, functionalized aldehydes.

A pivotal moment in the large-scale production of butyraldehyde (B50154) arrived with the discovery of hydroformylation (or the "oxo process") by Otto Roelen in 1938 . This process, which involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, revolutionized the industrial synthesis of aldehydes from alkenes. The first industrial plant for butyraldehyde production using this method was established in 1947.

The development of asymmetric synthesis has been crucial in producing specific stereoisomers of substituted butyraldehydes for pharmaceutical applications. The groundbreaking work of chemists like Henri B. Kagan in the field of asymmetric catalysis and Dieter Seebach with the concept of "umpolung" (polarity inversion) has provided chemists with the tools to control the stereochemistry of these molecules with remarkable precision[2][3][4][5][6][7][8]. More recently, the field of organocatalysis, for which Benjamin List and David MacMillan were awarded the Nobel Prize in Chemistry in 2021, has offered even more versatile and environmentally friendly methods for the asymmetric functionalization of aldehydes[9][10][11][12][13][14].

Key Synthesis Methodologies

The synthesis of substituted butyraldehydes can be achieved through a variety of powerful organic reactions. The choice of method depends on the desired substitution pattern (α, β, γ, or δ) and the required stereochemistry.

Hydroformylation

Hydroformylation remains a dominant industrial method for the synthesis of butyraldehydes. By using substituted alkenes as starting materials, one can introduce substituents at various positions. For example, the hydroformylation of 1-butene (B85601) yields a mixture of n-pentanal and the α-substituted 2-methylbutyraldehyde [15][16][17][18][19][20]. The regioselectivity of this reaction can be controlled by the choice of catalyst and ligands.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is particularly useful for synthesizing β-hydroxy aldehydes. The self-condensation of acetaldehyde (B116499), for instance, produces 3-hydroxybutyraldehyde (aldol)[21][22][23]. Cross-aldol reactions between different aldehydes and ketones can generate a wide variety of β-substituted butyraldehydes.

Grignard and Organolithium Reactions

For the synthesis of γ- and δ-substituted butyraldehydes, Grignard and organolithium reagents are invaluable. These reactions often utilize a protected aldehyde or a latent aldehyde functionality. A common strategy involves the reaction of a Grignard reagent with a suitable electrophile, such as an epoxide or a protected halo-aldehyde. For instance, the synthesis of 4-(N,N-dimethylamino)butyraldehyde acetals , key intermediates for triptans, can be achieved via a Grignard reaction[24].

Umpolung Chemistry

The concept of umpolung, or polarity inversion, developed by Corey and Seebach, allows for the synthesis of substituted aldehydes that are not accessible through traditional methods[2][3][5]. This is often achieved by converting the electrophilic aldehyde carbonyl into a nucleophilic species, typically a dithiane. This nucleophile can then react with various electrophiles to introduce substituents at the original carbonyl carbon.

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize key quantitative data for butyraldehyde and a selection of its substituted derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| n-Butyraldehyde | CH₃CH₂CH₂CHO | C₄H₈O | 72.11 | 74.8 | 0.802 |

| 2-Methylbutyraldehyde | CH₃CH₂CH(CH₃)CHO | C₅H₁₀O | 86.13 | 90-92 | 0.803 |

| 3-Methylbutyraldehyde | (CH₃)₂CHCH₂CHO | C₅H₁₀O | 86.13 | 92.5 | 0.798 |

| 2-Ethylbutyraldehyde | CH₃CH₂CH(CH₂CH₃)CHO | C₆H₁₂O | 100.16 | 117 | 0.810 |

| 3-Hydroxybutyraldehyde | CH₃CH(OH)CH₂CHO | C₄H₈O₂ | 88.11 | 83 @ 20 mmHg | 1.103 |

| 3-Phenylbutyraldehyde | C₆H₅CH(CH₃)CH₂CHO | C₁₀H₁₂O | 148.20 | 93-94 @ 16 mmHg | 0.997 |

| 4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal (B89532) | (CH₃)₂NCH₂CH₂CH₂CH(OCH₃)₂ | C₈H₁₉NO₂ | 161.24 | 80-85 @ 15-20 mmHg | N/A |

| 4-(N,N-Dimethylamino)butyraldehyde Diethyl Acetal | (CH₃)₂NCH₂CH₂CH₂CH(OC₂H₅)₂ | C₁₀H₂₃NO₂ | 189.30 | 140-150 @ 15-20 mmHg | 0.86 |

Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions.[2][11][15][16][22][24][25][26][27][28][29]

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-Ethylbutyraldehyde | 9.59 (s, 1H), 2.15-2.10 (m, 1H), 1.71-1.48 (m, 4H), 0.94-0.90 (t, 6H) | 205.6, 55.0, 21.5, 11.4 | 2965, 2878, 2708, 1728, 1465, 1382 |

| 4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal | 4.37 (t, 1H), 3.31 (s, 6H), 2.24 (t, 2H), 2.21 (s, 6H), 1.63-1.47 (m, 4H) | N/A | 2945, 2816, 1464, 1074 |

| 4-(N,N-Dimethylamino)butyraldehyde Diethyl Acetal | 4.39 (t, 1H), 3.68-3.42 (m, 4H), 2.25 (t, 2H), 2.22 (s, 6H), 1.65-1.48 (m, 4H), 1.22-1.17 (m, 6H) | N/A | N/A |

Note: NMR data is typically recorded in CDCl₃. IR data represents key characteristic peaks.[1][25][26][30][31]

Experimental Protocols

Synthesis of 3-Hydroxybutyraldehyde (Aldol)

This protocol is a classic example of a base-catalyzed aldol condensation.

Materials:

-

Acetaldehyde, freshly distilled

-

Potassium cyanide solution (2.5%)

-

Ice

-

Hydrochloric acid

-

Sodium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flask immersed in a cooling bath of ice and water, place 200 mL of ice-cold water.

-

Add 100 g of freshly distilled acetaldehyde in portions, ensuring the temperature does not exceed 0 °C.

-

Replace the cooling bath with one containing ice and hydrochloric acid to lower the temperature to -12 °C.

-

Slowly add 100 mL of a 2.5% potassium cyanide solution, keeping the temperature below -8 °C.

-

Maintain the reaction mixture below -8 °C for 2 hours, then at 0 °C for 30 hours.

-

Saturate the resulting pale yellow solution with sodium chloride and extract four times with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Distill off the ether, and then distill the residue under reduced pressure.

-

Collect the fraction boiling at 80-90 °C at 20 mmHg. The yield is approximately 50%.[31]

Synthesis of 4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal

This protocol describes a two-step synthesis of a key intermediate for triptan synthesis.

Materials:

-

4-Chlorobutanal (B1267710) dimethyl acetal

-

Aqueous dimethylamine (B145610) solution

-

Methylene (B1212753) chloride

-

5% Sodium bicarbonate solution

-

Brine solution

Procedure:

-

Dissolve 100 g (0.655 mol) of 4-chlorobutanal dimethyl acetal in 200 mL of aqueous dimethylamine solution and stir for 15 minutes at ambient temperature.

-

Warm the reaction mixture to 50 °C and stir for an additional 3 hours.

-